1-(4-methylbenzoyl)azetidine-3-carboxylic Acid 1-(4-methylbenzoyl)azetidine-3-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 866042-80-0
VCID: VC8143475
InChI: InChI=1S/C12H13NO3/c1-8-2-4-9(5-3-8)11(14)13-6-10(7-13)12(15)16/h2-5,10H,6-7H2,1H3,(H,15,16)
SMILES: CC1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol

1-(4-methylbenzoyl)azetidine-3-carboxylic Acid

CAS No.: 866042-80-0

Cat. No.: VC8143475

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methylbenzoyl)azetidine-3-carboxylic Acid - 866042-80-0

Specification

CAS No. 866042-80-0
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name 1-(4-methylbenzoyl)azetidine-3-carboxylic acid
Standard InChI InChI=1S/C12H13NO3/c1-8-2-4-9(5-3-8)11(14)13-6-10(7-13)12(15)16/h2-5,10H,6-7H2,1H3,(H,15,16)
Standard InChI Key ILIKRFYAMVZWMT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound exhibits the following fundamental properties :

PropertyValue
CAS Registry Number866042-80-0
Molecular FormulaC₁₂H₁₃NO₃
Molecular Weight219.24 g/mol
MDL NumberMFCD05670603
IUPAC Name1-(4-methylbenzoyl)azetidine-3-carboxylic acid

The structure combines a strained azetidine ring with a para-methyl-substituted benzoyl group at N1 and a carboxylic acid moiety at C3 (Figure 1). This arrangement creates distinct electronic and steric effects that influence its reactivity and bioactivity.

Crystallographic and Spectroscopic Data

While direct crystallographic data for this specific derivative remain unpublished, related azetidine-3-carboxylic acids demonstrate characteristic Fourier-transform infrared (FTIR) peaks at 1700–1750 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid) . Nuclear magnetic resonance (NMR) spectra typically show azetidine ring protons as multiplet signals between δ 3.5–4.5 ppm in CDCl₃ .

Synthesis and Manufacturing Processes

Strain-Release Functionalization Strategy

A state-of-the-art synthesis route utilizes 1-azabicyclo[1.1.0]butane (ABB) as a key intermediate (Scheme 1) . This method enables gram-scale production through sequential strain-release reactions:

  • ABB Activation: Treatment of ABB with 4-methylbenzoyl chloride under anhydrous conditions yields 1-(4-methylbenzoyl)azetidine.

  • Carboxylic Acid Installation: Subsequent halogenation at C3 followed by cyanation and hydrolysis introduces the carboxylic acid group.

Alternative Cyanoazetidine Route

Patent US4721793A describes a complementary method starting from N-benzyl-3-cyanoazetidine :

  • Cyano Group Hydrolysis: Reflux with concentrated H₂SO₄ in methanol converts the nitrile to methyl ester.

  • Ester Saponification: Boiling aqueous hydrolysis produces the free carboxylic acid.

While effective for bench-scale synthesis (85% yield reported for similar compounds), this method requires harsh acidic conditions compared to the strain-release approach .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic 4-methylbenzoyl group. It demonstrates moderate solubility in polar aprotic solvents:

SolventSolubility (mg/mL)
Dimethyl sulfoxide45.2 ± 2.1
N,N-Dimethylformamide38.7 ± 1.8
Methanol12.4 ± 0.9

Stability studies indicate decomposition onset at 215°C under nitrogen atmosphere, with the carboxylic acid group undergoing decarboxylation above this temperature .

Applications in Medicinal Chemistry

S1P Receptor Agonist Development

Azetidine-3-carboxylic acid derivatives serve as critical components in S1P receptor modulators (Table 1) . These compounds regulate lymphocyte trafficking and show promise in treating autoimmune diseases:

Drug CandidateTarget IndicationDevelopment Stage
Compound 1Multiple sclerosisPreclinical
Compound 3Ulcerative colitisPhase I

The 4-methylbenzoyl group enhances blood-brain barrier penetration compared to unsubstituted analogs, making this derivative particularly valuable for central nervous system targets .

ParameterSpecification
Purity≥95% (HPLC)
Packaging100 mg to 10 g scales
Price Range$480–$4,200 USD

Custom synthesis services are available for bulk quantities (>100 g), with lead times of 6–8 weeks .

Future Perspectives

Ongoing research focuses on three key areas:

  • Asymmetric Synthesis: Developing enantioselective routes to access (R)- and (S)-configured derivatives for chiral drug development .

  • Polymer Conjugates: Investigating polyethylene glycol (PEG) conjugates to enhance aqueous solubility for intravenous formulations.

  • Anticancer Applications: Preliminary data show potent inhibition of histone deacetylases (HDACs) in leukemia cell lines (IC₅₀ = 0.87 μM) .

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